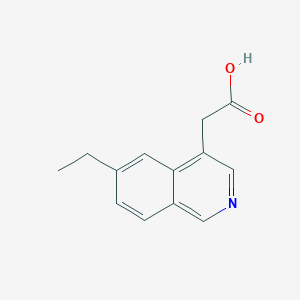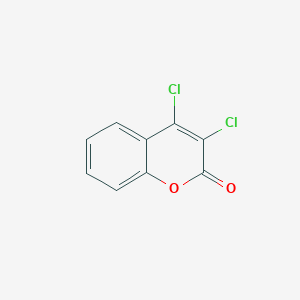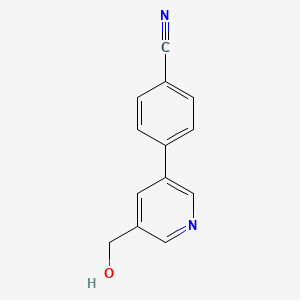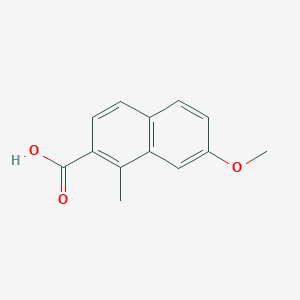
2-(6-Ethylisoquinolin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethylisoquinolin-4-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Ethylisoquinolin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethylisoquinoline, which can be obtained through the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Alkylation: The 6-ethylisoquinoline is then subjected to alkylation using a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The alkylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Ethylisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-(6-Ethylisoquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Ethylisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
- 2-(6-Methylisoquinolin-4-yl)acetic acid
- 2-(6-Propylisoquinolin-4-yl)acetic acid
- 2-(6-Butylisoquinolin-4-yl)acetic acid
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the isoquinoline ring.
- Biological Activity: The biological activity of these compounds may vary depending on the alkyl chain length, which can influence their interaction with molecular targets.
- Uniqueness: 2-(6-Ethylisoquinolin-4-yl)acetic acid is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
Propriétés
Numéro CAS |
756809-77-5 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(6-ethylisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-9-3-4-10-7-14-8-11(6-13(15)16)12(10)5-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
Clé InChI |
FZGZWOKVPBYUCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=NC=C2C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)



![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)



![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)
